3-Ethynyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine, also known as EFOB, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFOB is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.
Wirkmechanismus
3-Ethynyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is a competitive inhibitor of FAAH, which means that it binds to the active site of the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. This compound has been shown to be highly selective for FAAH, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to have potential anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells. This compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Ethynyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is its high selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. It also has a relatively low toxicity profile, making it suitable for use in animal models. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Ethynyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine. One area of interest is the development of this compound-based therapies for pain management and inflammation. Another area of interest is the potential use of this compound in the treatment of cancer, either alone or in combination with other therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Synthesemethoden
The synthesis of 3-Ethynyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves a multi-step process that starts with the preparation of 5-fluorosulfonyloxypyridine-3-carboxylic acid. This is followed by the synthesis of the key intermediate, 4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine, which is then reacted with ethynylmagnesium bromide to produce this compound. The overall yield of this process is around 20%, making it a relatively efficient method for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been extensively studied in various scientific research fields, including neuroscience, pain management, and cancer research. It is a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. Endocannabinoids play a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to a wide range of potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-ethynyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O5S/c1-2-10-8-19-4-3-15(10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h1,5-7,10H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFGRQDUXIYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.